4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline
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Overview
Description
4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyridin-3-yl group and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyridin-3-yl group through a nucleophilic substitution reaction. The 4-methylpiperidin-1-yl group can be introduced via a reductive amination reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced derivatives of the original compound.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline
- 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)isoquinoline
Uniqueness
4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C20H21N3/c1-15-8-11-23(12-9-15)20-13-19(16-5-4-10-21-14-16)22-18-7-3-2-6-17(18)20/h2-7,10,13-15H,8-9,11-12H2,1H3 |
InChI Key |
SQEKDZVRWJNYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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